molecular formula C13H30N2 B8464657 N~1~,N~7~-Dipropylheptane-1,7-diamine CAS No. 62578-02-3

N~1~,N~7~-Dipropylheptane-1,7-diamine

Cat. No.: B8464657
CAS No.: 62578-02-3
M. Wt: 214.39 g/mol
InChI Key: LRJJEDYDYUMYAA-UHFFFAOYSA-N
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Description

Its structure is characterized by a central seven-carbon chain with N,N,N',N'-tetrapropyl substitution. This compound serves as a precursor in synthesizing complex molecules, such as the muscarinic acetylcholine receptor ligand N¹,N⁷-bis(3-(5-bromo-1,3-dioxoisoindolin-2-yl)propyl)-N¹,N¹,N⁷,N⁷-tetrapropylheptane-1,7-diaminium ditriflate, as described in . Key physical properties include:

  • ¹H NMR (CDCl₃): δ 2.45–2.27 (m, 12H, CH₂), 1.49–1.43 (m, 12H, CH₂), 1.25–1.35 (m, 6H, CH₂), 0.86 (t, 12H, CH₃).
  • Synthesis: Prepared via alkylation reactions, yielding a clear oil after purification (4.3% yield) .

Properties

CAS No.

62578-02-3

Molecular Formula

C13H30N2

Molecular Weight

214.39 g/mol

IUPAC Name

N,N'-dipropylheptane-1,7-diamine

InChI

InChI=1S/C13H30N2/c1-3-10-14-12-8-6-5-7-9-13-15-11-4-2/h14-15H,3-13H2,1-2H3

InChI Key

LRJJEDYDYUMYAA-UHFFFAOYSA-N

Canonical SMILES

CCCNCCCCCCCNCCC

Origin of Product

United States

Comparison with Similar Compounds

N¹,N⁷-Bis(3-(cyclohexylmethylamino)propyl)heptane-1,7-diamine tetrabromide (RHW)

  • Structure: Features cyclohexylmethylamino substituents on the propyl arms and a tetrabromide counterion.
  • Application : Exhibits potent antimalarial activity against Plasmodium falciparum (IC₅₀ = 200 nM for chloroquine-resistant Dd2 strain) .

Benzathine Benzylpenicillin

  • Structure : Contains a dibenzylethylenediamine core complexed with penicillin.
  • Application : Used as a long-acting antibiotic salt due to its low solubility and sustained release .
  • Key Difference : The aromatic benzyl groups and ethylenediamine backbone contrast sharply with the aliphatic heptane chain and propyl substituents of the target compound, leading to distinct pharmacological behaviors.

1,3-Dimethyl Imazine-6,7-diamine Derivatives

  • Examples :
    • 1-Methyllumazine-6,7-diamine (26) : Aromatic pteridine core with methyl and amine substituents.
    • 3-Methyllumazine-6,7-diamine (27) : Structural isomer of 24.
  • Properties : High thermal stability (melting point >320°C) due to rigid aromatic systems, unlike the flexible aliphatic heptane chain of N¹,N⁷-dipropylheptane-1,7-diamine .
  • Synthesis: Involves cyclization of uracil derivatives with methylcyanoformimidate, differing from the alkylation methods used for the target compound .

N,N'-Diacetyl-1,4-phenylenediamine

  • Structure: Aromatic diamine with acetylated amino groups.
  • Key Difference : Acetylation reduces reactivity compared to the primary amines in N¹,N⁷-dipropylheptane-1,7-diamine, altering solubility and chemical stability.

Structural and Functional Analysis Table

Compound Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications
N¹,N⁷-Dipropylheptane-1,7-diamine Aliphatic heptane Tetrapropyl amines ~284.5 (estimated) Precursor for receptor ligands
RHW Aliphatic heptane Cyclohexylmethylamino, bromide Not provided Antimalarial (IC₅₀ = 200 nM)
Benzathine Benzylpenicillin Ethylenediamine Benzyl groups, penicillin salt 909.1 Long-acting antibiotic
1-Methyllumazine-6,7-diamine (26) Pteridine Methyl, amine 192.22 High thermal stability (>320°C)
N,N'-Diacetyl-1,4-phenylenediamine Phenylenediamine Acetyl groups 192.22 Laboratory research

Impact of Structural Variations

  • Lipophilicity : Cyclohexyl (RHW) and benzyl (Benzathine) groups increase hydrophobicity, enhancing membrane interaction. Propyl groups (target compound) offer moderate lipophilicity.
  • Thermal Stability : Rigid aromatic systems (pteridines) confer high melting points, whereas aliphatic diamines are typically liquids or low-melting solids.
  • Biological Activity : Substituent type dictates target specificity; e.g., RHW’s antimalarial activity vs. Benzathine’s antibiotic action.

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